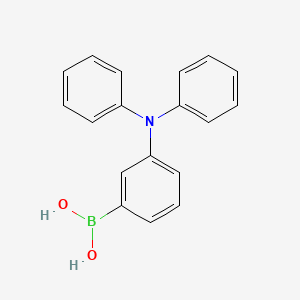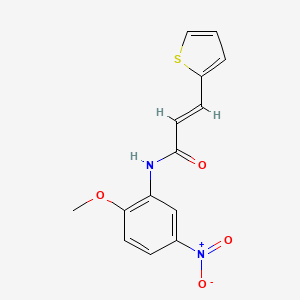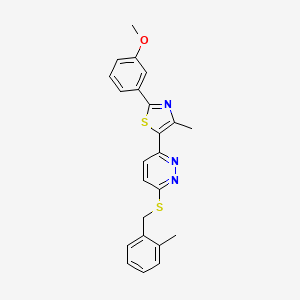
(3-(Diphenylamino)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-(Diphenylamino)phenyl)boronic acid” is a chemical compound with the CAS Number: 943899-12-5 and a molecular weight of 289.14 . It is a solid substance stored in an inert atmosphere at 2-8°C .
Synthesis Analysis
The synthesis of “(3-(Diphenylamino)phenyl)boronic acid” involves several steps. For instance, one method involves the use of sodium t-butanolate, tris-(o-tolyl)phosphine, tris-(dibenzylideneacetone)dipalladium(0), and n-butyllithium . The reaction conditions include refluxing for 12 hours, followed by a temperature change from -78°C to 20°C .Molecular Structure Analysis
The molecular formula of “(3-(Diphenylamino)phenyl)boronic acid” is C18H16BNO2 . The average mass is 289.136 Da and the monoisotopic mass is 289.127411 Da .Physical And Chemical Properties Analysis
“(3-(Diphenylamino)phenyl)boronic acid” has a density of 1.2±0.1 g/cm³, a boiling point of 494.4±47.0 °C at 760 mmHg, and a flash point of 252.8±29.3 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The compound’s polar surface area is 44 Ų, and it has a molar volume of 233.2±5.0 cm³ .Wissenschaftliche Forschungsanwendungen
Fluorescence Probes and Sensing
Fe3+ and F- Ion Detection : A boronic acid derivative with a 4-(3-(4-(4,5-diphenyl-1H-imidazole-2-yl)phenyl)-1,2,4-oxadiazol-5-yl)phenyl moiety, utilized as a sequential "on-off-on" type relay fluorescence probe for Fe3+ ions and F- ions. It shows high selectivity and sensitivity under physiological conditions, useful for detecting these ions in living cells (Selvaraj et al., 2019).
Homocysteine Detection : A fluorescence probe based on (3-(Diphenylamino)phenyl)boronic acid, showing high selectivity and sensitivity towards homocysteine, indicating potential applications in researching the effects of homocysteine in biological systems (Chu et al., 2019).
Photophysical Properties and Materials Science
Control of Electronic Structures : Novel dipyrrinatoiridium(III) complexes with (3-(Diphenylamino)phenyl)boronic acid exhibited unique photophysical properties, showing potential in materials science applications (Takaki et al., 2019).
Dye-Sensitized Solar Cells : Synthesis of a compound containing (3-(Diphenylamino)phenyl)boronic acid for use in dye-sensitized solar cells, demonstrating its potential in renewable energy applications (Erdoğan & Horoz, 2020).
Chemical Synthesis
- Synthesis of Triphenylamine Derivatives : Describes a method for the synthesis of 4-aryl-substituted triphenylamine derivatives using a palladium-catalyzed Suzuki reaction with (3-(Diphenylamino)phenyl)boronic acid. This process is relevant for creating various organic materials (Liu, Ni & Qiu, 2011).
Wirkmechanismus
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .
Mode of Action
Boronic acids are known to interact with their targets through the formation of reversible covalent bonds with hydroxyl groups . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways .
Biochemical Pathways
Boronic acids are often used in organic synthesis and medicinal chemistry due to their ability to interact with various biological targets, potentially affecting multiple pathways .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to inhibit certain cytochrome P450 enzymes, which could impact its metabolism .
Result of Action
Given the general properties of boronic acids, it can be hypothesized that the compound may alter the function of its targets, leading to changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (3-(Diphenylamino)phenyl)boronic acid. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s interaction with its targets could be influenced by factors such as pH and the presence of other molecules .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261 and P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray and, if in eyes, to rinse cautiously with water for several minutes .
Zukünftige Richtungen
Boronic acids, including “(3-(Diphenylamino)phenyl)boronic acid”, are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Furthermore, they are used in the development of sensing devices for the detection of nitroaromatic explosives .
Eigenschaften
IUPAC Name |
[3-(N-phenylanilino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BNO2/c21-19(22)15-8-7-13-18(14-15)20(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-14,21-22H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCPKZJMLZZINQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2411879.png)

![1-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2411882.png)



![N-(2-chlorophenyl)-2-methyl-5-[5-(trifluoromethyl)isoxazol-3-yl]benzenesulfonamide](/img/structure/B2411887.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)-2-(furan-2-yl)-1,3-oxazol-5-amine](/img/structure/B2411891.png)


![Ethyl 4-[(4-acetylbenzoyl)amino]benzoate](/img/structure/B2411894.png)
![(E)-3-[4-(3-fluoropropoxy)phenyl]-N-(thiophen-2-ylmethyl)prop-2-enamide](/img/structure/B2411898.png)
